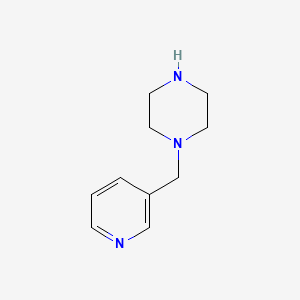

1-(Pyridin-3-ylmethyl)piperazine

Description

The exact mass of the compound 1-(Pyridin-3-ylmethyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyridin-3-ylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-ylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGUQQBXDOAOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960008 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39244-80-9 | |

| Record name | Piperazine, 1-(3-pyridinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039244809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-3-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 1-(Pyridin-3-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental basic properties of 1-(Pyridin-3-ylmethyl)piperazine, a versatile building block in medicinal chemistry. This document collates available physicochemical data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical and biological pathways to support research and development activities.

Physicochemical Properties

1-(Pyridin-3-ylmethyl)piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via a methylene bridge. Its structure lends itself to a range of biological activities, primarily due to the basic nature of the piperazine and pyridine nitrogen atoms.[1] These basic centers are crucial for molecular interactions, salt formation, and overall pharmacokinetic and pharmacodynamic profiles. The compound typically appears as a colorless to light yellow liquid.[1]

Table 1: Physicochemical Data for 1-(Pyridin-3-ylmethyl)piperazine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Predicted pKa | 9.04 ± 0.10 | Predicted |

| Solubility | Soluble in water and various organic solvents such as ethanol and methanol. | Based on piperazine solubility[2][3] |

Note: The pKa value is a prediction and should be confirmed experimentally. The solubility is inferred from the properties of the parent compound, piperazine.

Basicity and pKa Determination

The basicity of 1-(Pyridin-3-ylmethyl)piperazine is a critical parameter influencing its behavior in physiological environments. The two nitrogen atoms of the piperazine ring and the nitrogen atom of the pyridine ring are all potential protonation sites. The piperazine nitrogens are typically the most basic, with pKa values for piperazine itself being around 9.73 and 5.35.[4][5] The substitution of a pyridin-3-ylmethyl group is expected to influence these values.

Potentiometric titration is a highly accurate method for determining the dissociation constants (pKa) of ionizable compounds.[6][7]

Materials:

-

1-(Pyridin-3-ylmethyl)piperazine sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of 1-(Pyridin-3-ylmethyl)piperazine and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[6]

-

Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures all basic sites are protonated at the start of the titration.[6]

-

Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.[6][7]

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12-12.5.[6]

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve. Multiple titrations should be performed to ensure accuracy and reproducibility.[6][7]

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

For compounds with a chromophore near the ionization center, UV-Vis spectrophotometry offers a rapid and sensitive method for pKa determination.[8][9]

Materials:

-

1-(Pyridin-3-ylmethyl)piperazine sample

-

A series of buffer solutions with known pH values ranging from acidic to basic (e.g., pH 3 to 12).[9]

-

UV-Vis spectrophotometer (a plate reader is ideal for higher throughput).[8][9]

-

Quartz cuvettes or a 96-well UV-transparent microplate.[8][9]

-

DMSO (for stock solution preparation).[9]

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[9]

-

Sample Preparation: In separate cuvettes or wells of a microplate, add a small, constant volume of the stock solution to each of the different pH buffer solutions. Ensure the final concentration of DMSO is low (≤2% v/v) to avoid affecting the pKa.[9]

-

Spectral Measurement: Record the UV-Vis spectrum (e.g., from 230-500 nm) for the compound in each buffer solution.[9]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[10][11]

Workflow for UV-Vis Spectrophotometric pKa Determination

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Synthesis Pathway

1-(Pyridin-3-ylmethyl)piperazine can be synthesized through several established methods for N-alkylation of piperazines.[12] A common and straightforward approach is the nucleophilic substitution reaction between piperazine and a suitable 3-pyridylmethyl halide.

Proposed Synthesis of 1-(Pyridin-3-ylmethyl)piperazine

Caption: Proposed synthesis of 1-(Pyridin-3-ylmethyl)piperazine.

This reaction typically involves reacting piperazine (often in excess to minimize dialkylation) with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction is usually carried out in a suitable solvent such as acetonitrile or DMF.

Role in Modulating Neurotransmitter Systems

Piperazine derivatives are a well-established class of compounds with significant activity at various neurotransmitter receptors.[13][14] The 1-(Pyridin-3-ylmethyl)piperazine scaffold is a key component in many centrally acting agents, particularly those targeting dopaminergic, serotonergic, and adrenergic systems.[1][15] The pyridine moiety can engage in specific interactions with receptor binding sites, while the piperazine ring often serves as a versatile linker and contributes to the overall basicity and solubility of the molecule. Its structure allows for the modulation of neurotransmitter systems, making it a valuable candidate for designing drugs that target neurological disorders.[1]

Logical Relationship in Neurotransmitter Modulation

Caption: General pathway of neurotransmitter modulation.

The interaction of compounds containing the 1-(pyridin-3-ylmethyl)piperazine core with neurotransmitter receptors can lead to a cascade of intracellular events, ultimately resulting in a physiological response. This makes the scaffold a valuable starting point for the development of novel therapeutics for a range of central nervous system disorders.[1][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uregina.ca [uregina.ca]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 15. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

Physicochemical Properties of 1-(3-Pyridylmethyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridylmethyl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural relation to numerous biologically active molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a comparative analysis with its isomers and the parent compound, N-benzylpiperazine. Detailed experimental protocols for the determination of key parameters such as pKa, logP, aqueous solubility, and melting point are presented to aid in laboratory investigations. Furthermore, a general synthesis workflow for pyridylmethylpiperazine derivatives is outlined and visualized.

Introduction

The piperazine moiety is a prevalent scaffold in a vast array of pharmaceuticals, contributing to their desired pharmacokinetic and pharmacodynamic profiles. The introduction of a pyridylmethyl substituent onto the piperazine ring, as in 1-(3-Pyridylmethyl)piperazine, modulates these properties, influencing factors such as receptor binding, solubility, and metabolic stability. A thorough understanding of the physicochemical characteristics of this compound is therefore crucial for its effective utilization in drug design and development. This guide aims to provide a detailed technical resource for researchers, summarizing essential data and experimental methodologies.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(3-Pyridylmethyl)piperazine and Related Compounds

| Property | 1-(3-Pyridylmethyl)piperazine (Predicted/Inferred) | 1-(2-Pyridylmethyl)piperazine | 1-(4-Pyridylmethyl)piperazine | N-Benzylpiperazine |

| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₅N₃ | C₁₀H₁₅N₃ | C₁₁H₁₆N₂ |

| Molecular Weight ( g/mol ) | 177.25 | 177.25 | 177.25 | 176.26 |

| pKa (basic) | ~8-9 and ~4-5 | Not available | Not available | Not available |

| logP | ~1.0 - 1.5 | Not available | Not available | 1.3[1] |

| Aqueous Solubility | Moderately soluble | Soluble in Chloroform, Methanol (Slightly)[2] | Soluble in water[3] | Insoluble in water[4] |

| Melting Point (°C) | Not available | 85 - 87 (as liquid) | 137 - 141 | Not available (liquid at room temp.) |

| Boiling Point (°C) | Not available | 120-122 @ 2 mmHg[5] | 68 @ 0.15 mmHg[2] | Not available |

| Appearance | Likely a colorless to yellow liquid or low melting solid | Clear, colorless liquid[6] | Colorless to yellow liquid[7] | Slightly yellowish-green liquid[8] |

Note: The properties for 1-(3-Pyridylmethyl)piperazine are estimations based on the data of its isomers and related compounds. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 1-(3-Pyridylmethyl)piperazine are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of 1-(3-Pyridylmethyl)piperazine, which possesses two basic nitrogen atoms, can be determined using potentiometric titration.[9][10][11]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[9]

-

Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9]

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Titration Procedure:

-

Place a known volume of the sample solution into a thermostatted titration vessel and add the background electrolyte.

-

If determining the pKa of the conjugate acids, first acidify the solution to a low pH (e.g., pH 2) with the standard HCl solution.

-

Titrate the solution with the standard NaOH solution, adding small, precise increments of the titrant.

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration until the pH has passed the expected equivalence points and reached a high pH (e.g., pH 12).[12]

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the buffer regions of the titration curve.

-

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic solvent, typically n-octanol and water.[13][14][15][16]

Methodology:

-

Phase Saturation:

-

Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol by vigorous mixing, followed by separation of the phases.

-

Saturate n-octanol with the phosphate buffer in the same manner.

-

-

Partitioning:

-

Accurately weigh a small amount of 1-(3-Pyridylmethyl)piperazine and dissolve it in the pre-saturated n-octanol or buffer.

-

Add a known volume of the pre-saturated second phase to create a biphasic system with a defined volume ratio.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to allow for complete partitioning equilibrium to be reached.[17]

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical parameter influencing drug absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18][19][20]

Methodology:

-

Equilibration:

-

Add an excess amount of solid 1-(3-Pyridylmethyl)piperazine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[21]

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.

-

-

Quantification:

-

Withdraw a clear aliquot of the saturated solution.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

-

Result:

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Determination of Melting Point by Capillary Method

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[22][23][24][25]

Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Place the capillary tube into a melting point apparatus.

-

-

Measurement:

-

Heat the sample rapidly to get an approximate melting point.

-

Allow the apparatus to cool.

-

In a second determination, heat the sample slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[22]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Synthesis and Biological Context

Pyridylmethylpiperazine derivatives are commonly synthesized through nucleophilic substitution reactions. A general workflow involves the reaction of a piperazine derivative with a pyridylmethyl halide. These compounds are of interest in drug discovery for their potential biological activities, including antimicrobial and antifungal properties.[26][27][28] Some piperazine derivatives have been investigated as urease inhibitors and for their effects on the central nervous system.[8][29][30][31]

General Synthesis Workflow

Caption: General synthesis of 1-(3-Pyridylmethyl)piperazine.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-(3-Pyridylmethyl)piperazine, offering valuable comparative data and comprehensive experimental protocols for its characterization. The presented information and methodologies are intended to support researchers and scientists in the fields of drug discovery and development in their efforts to design and synthesize novel therapeutic agents based on the pyridylmethylpiperazine scaffold. The provided workflows offer a clear visual representation of the synthesis and characterization processes.

References

- 1. N-Benzylpiperazine | recreational drug | CAS# 2759-28-6 | InvivoChem [invivochem.com]

- 2. 62089-74-1 CAS MSDS (1-(4-PYRIDYLMETHYL)PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-(4-Pyridyl)piperazine, 97% | Fisher Scientific [fishersci.ca]

- 4. swgdrug.org [swgdrug.org]

- 5. 1-(2-吡啶基)哌嗪 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 100158-57-4 CAS MSDS (Piperazine, 1-methyl-4-(2-pyridinylmethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. jk-sci.com [jk-sci.com]

- 23. Determination of Melting Point [wiredchemist.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Synthesis of piperazine derivatives containing pyridinemethyl/ thiazolemethyl and their biological activities - East China Normal University [pure.ecnu.edu.cn:443]

- 27. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 28. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine (CAS 39244-80-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-3-ylmethyl)piperazine, with CAS number 39244-80-9, is a versatile heterocyclic compound featuring a piperazine ring linked to a pyridine moiety through a methylene bridge.[1] This unique structural arrangement makes it a valuable building block in medicinal chemistry and pharmaceutical research.[1] It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1] Its ability to modulate neurotransmitter systems has positioned it as a promising candidate for the development of drugs targeting various neurological disorders.[1] This document provides a comprehensive overview of its physicochemical properties, synthesis, potential biological activities, and relevant experimental methodologies.

Physicochemical Properties

1-(Pyridin-3-ylmethyl)piperazine is typically a colorless to light yellow liquid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 39244-80-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95-97% (GC) | [1][2] |

| Boiling Point | >250 °C | [4] |

| Density | 1.422 g/cm³ | [4] |

| Storage Conditions | Store at 0-8 °C or ambient temperature | [1][2] |

| IUPAC Name | 1-(pyridin-3-ylmethyl)piperazine | [3] |

| Synonyms | 1-(3-Pyridylmethyl)piperazine, 1-(3-pyridinylmethyl)piperazine | [1][2] |

| InChI Key | UNGUQQBXDOAOQO-UHFFFAOYSA-N | [2] |

| PubChem ID | 156975 | [1][3] |

Synthesis and Spectroscopic Data

The synthesis of 1-(pyridin-3-ylmethyl)piperazine derivatives is an active area of research. One common synthetic approach involves the nucleophilic substitution reaction between a suitable pyridine derivative and piperazine. For instance, derivatives have been synthesized by reacting 2-chloro-3-nitropyridine with an excess of piperazine.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-[(3-Pyridyl)methyl]piperazine | 39244-80-9 [sigmaaldrich.com]

- 3. 1-(Pyridin-3-ylmethyl)piperazine [synhet.com]

- 4. labnovo.com [labnovo.com]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

1-(Pyridin-3-ylmethyl)piperazine molecular weight and formula

This guide provides an in-depth overview of the chemical and physical properties of 1-(Pyridin-3-ylmethyl)piperazine, a compound of significant interest in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Information

1-(Pyridin-3-ylmethyl)piperazine is a heterocyclic amine featuring a pyridine ring linked to a piperazine moiety through a methylene bridge. Its structure is a key determinant of its biological activity and utility as a synthetic intermediate.

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃[1] |

| Molecular Weight | 177.25 g/mol [1][2] |

| CAS Number | 39244-80-9[1] |

| Appearance | Colorless to light yellow liquid[1] |

| Purity | ≥97% (GC)[1] or ≥95%[3] |

| Storage Conditions | 0-8 °C[1] |

Synonyms: 1-(3-Pyridylmethyl)piperazine, 1-[(3-Pyridyl)methyl]piperazine.[1][2]

Experimental Protocols

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine typically involves the reaction of 3-(chloromethyl)pyridine with piperazine. A general experimental protocol is as follows:

Materials:

-

3-(Chloromethyl)pyridine hydrochloride

-

Piperazine (anhydrous)

-

A suitable solvent (e.g., ethanol, acetonitrile)

-

A base (e.g., potassium carbonate, triethylamine)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Reaction Setup: A solution of 3-(chloromethyl)pyridine hydrochloride and an excess of piperazine is prepared in a suitable solvent.

-

Base Addition: A base is added to the mixture to neutralize the hydrochloride and to scavenge the HCl formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like dichloromethane.

-

Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford the pure 1-(Pyridin-3-ylmethyl)piperazine.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 1-(Pyridin-3-ylmethyl)piperazine.

Caption: General workflow for the synthesis and purification of 1-(Pyridin-3-ylmethyl)piperazine.

References

Physicochemical Characterization of 1-(Pyridin-3-ylmethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-3-ylmethyl)piperazine is a versatile bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridine ring linked to a piperazine moiety, provides a unique scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the key physicochemical properties of 1-(Pyridin-3-ylmethyl)piperazine, namely its acid dissociation constant (pKa) and partition coefficient (logP), which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Detailed experimental protocols for the determination of these parameters are also presented to aid in further research and development.

Physicochemical Properties

The pKa and logP values are fundamental parameters in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For 1-(Pyridin-3-ylmethyl)piperazine, which has two basic nitrogen atoms, the pKa values indicate the pH at which the compound exists in its protonated and non-protonated forms.

Partition Coefficient (logP)

The logP value represents the lipophilicity of a compound, indicating its distribution between an octanol and a water phase. This parameter is crucial for predicting membrane permeability and overall bioavailability.

| Parameter | Predicted Value | Method |

| pKa | 9.04 ± 0.10 | Prediction algorithm |

| logP | -0.2 | XlogP (Predicted)[1] |

Experimental Protocols

Accurate determination of pKa and logP values is essential for drug development. The following are standard experimental protocols for these measurements.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[2] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the corresponding change in pH.

Materials and Equipment:

-

pH meter with a glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

1-(Pyridin-3-ylmethyl)piperazine sample

-

Deionized water

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[3]

-

Sample Preparation: Accurately weigh a known amount of 1-(Pyridin-3-ylmethyl)piperazine and dissolve it in a known volume of deionized water. A typical concentration is around 1-10 mM. To ensure complete protonation of the basic nitrogens, the solution can be acidified with a known excess of standard HCl.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin stirring gently. Immerse the calibrated pH electrode in the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve. For multiprotic bases like 1-(Pyridin-3-ylmethyl)piperazine, multiple inflection points and corresponding pKa values may be observed. The first derivative of the titration curve can be used to accurately locate the equivalence points.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the logP of a compound.[4] It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

1-(Pyridin-3-ylmethyl)piperazine sample

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of 1-(Pyridin-3-ylmethyl)piperazine in either water-saturated n-octanol or n-octanol-saturated water. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or centrifuge tube. Add a known volume of the other phase (e.g., if the stock is in n-octanol, add n-octanol-saturated water). The volume ratio of the two phases can be adjusted depending on the expected logP value.

-

Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of 1-(Pyridin-3-ylmethyl)piperazine in each phase using a suitable analytical method.

-

Calculation: The logP value is calculated using the following formula: logP = log ( [Concentration in n-octanol] / [Concentration in water] )

Logical Workflow in Drug Discovery

1-(Pyridin-3-ylmethyl)piperazine and its derivatives are valuable scaffolds in drug discovery, particularly in neuropharmacology and oncology.[5] The following diagram illustrates a typical workflow for the development of drug candidates based on this core structure.

Caption: Drug discovery workflow for 1-(Pyridin-3-ylmethyl)piperazine derivatives.

Synthesis and Application Pathway

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine is a key step in the development of various biologically active compounds. This diagram outlines a general synthetic route and its application in targeting disease pathways.

Caption: Synthesis and application pathway of 1-(Pyridin-3-ylmethyl)piperazine.

References

Spectroscopic Profile of 1-(Pyridin-3-ylmethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, 1-(Pyridin-3-ylmethyl)piperazine. This compound, featuring a pyridine ring linked to a piperazine moiety via a methylene bridge, is a key intermediate in the synthesis of various pharmacologically active agents. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in drug discovery and development.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-(Pyridin-3-ylmethyl)piperazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.52 | d | 1H | Pyridine C2-H |

| 8.48 | dd | 1H | Pyridine C6-H |

| 7.68 | dt | 1H | Pyridine C4-H |

| 7.28 | dd | 1H | Pyridine C5-H |

| 3.51 | s | 2H | -CH₂- (Methylene bridge) |

| 2.89 | t | 4H | Piperazine -CH₂-N-CH₂- (distal) |

| 2.43 | t | 4H | Piperazine -CH₂-N-CH₂- (proximal) |

| 1.85 | s (br) | 1H | Piperazine N-H |

Solvent: CDCl₃. The assignments are based on the analysis of related structures and predicted chemical shifts.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 149.8 | Pyridine C6 |

| 149.1 | Pyridine C2 |

| 136.5 | Pyridine C4 |

| 133.8 | Pyridine C3 |

| 123.5 | Pyridine C5 |

| 59.8 | -CH₂- (Methylene bridge) |

| 54.2 | Piperazine C (proximal) |

| 45.9 | Piperazine C (distal) |

Solvent: CDCl₃. The assignments are based on the analysis of related structures and predicted chemical shifts.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 | Medium, Broad | N-H Stretch (Piperazine) |

| 3030 - 2800 | Medium-Strong | C-H Stretch (Aromatic and Aliphatic) |

| 1600, 1580, 1475, 1425 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |

| 1440 | Medium | CH₂ Bend (Scissoring) |

| 1290 | Medium | C-N Stretch |

| 1120, 1025 | Medium-Strong | Ring Vibrations (Pyridine) |

| 800, 710 | Strong | C-H Out-of-plane Bend (Pyridine) |

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data

| m/z | Adduct | Fragmentation |

| 178.1339 | [M+H]⁺ | Molecular Ion |

| 200.1158 | [M+Na]⁺ | Sodium Adduct |

| 92.0500 | [C₅H₄NCH₂]⁺ | Pyridin-3-ylmethyl cation |

| 86.0969 | [C₄H₁₀N₂]⁺ | Piperazine cation |

Ionization Mode: Electrospray Ionization (ESI). The data is based on predicted fragmentation patterns.

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 1-(Pyridin-3-ylmethyl)piperazine is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a liquid or a low-melting solid, a drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank pellet) is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Data Acquisition:

-

The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺).

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 178.13) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for 1-(Pyridin-3-ylmethyl)piperazine.

Caption: Workflow for Spectroscopic Analysis.

Crystal Structure of 1-(Pyridin-3-ylmethyl)piperazine: A Comprehensive Analysis

Despite extensive searches of crystallographic databases and the scientific literature, a definitive crystal structure for the specific compound 1-(Pyridin-3-ylmethyl)piperazine has not been publicly reported. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

While the crystal structures of several more complex molecules incorporating the 1-(pyridin-3-ylmethyl)piperazine moiety have been determined, the fundamental structure of the parent compound remains uncharacterized in the public domain. This indicates that either the compound has not yet been successfully crystallized and its structure analyzed, or the data has not been deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).

For researchers, scientists, and drug development professionals, this knowledge gap presents both a challenge and an opportunity. The absence of a determined crystal structure for this foundational fragment hinders computational modeling and structure-activity relationship (SAR) studies that rely on precise geometric data. However, it also highlights an area for novel research to crystallize this compound and report its structure, which would be a valuable contribution to the field of medicinal chemistry and materials science.

General Synthesis and Experimental Considerations

While a specific protocol for the crystallization of 1-(Pyridin-3-ylmethyl)piperazine is not available due to the lack of a reported crystal structure, a general synthetic route can be outlined based on standard organic chemistry principles. The synthesis would typically involve the reaction of piperazine with 3-(chloromethyl)pyridine or 3-pyridinecarboxaldehyde followed by reductive amination.

Below is a conceptual workflow for the synthesis and potential crystallization of 1-(Pyridin-3-ylmethyl)piperazine.

Caption: Conceptual workflow for the synthesis, crystallization, and structure determination of 1-(Pyridin-3-ylmethyl)piperazine.

Potential Signaling Pathways and Therapeutic Relevance

1-(Pyridin-3-ylmethyl)piperazine is a scaffold found in numerous compounds with diverse pharmacological activities. Its derivatives have been investigated for their potential as antipsychotics, antidepressants, and agents targeting various receptors in the central nervous system (CNS). The piperazine and pyridine rings are key pharmacophoric features that can interact with a range of biological targets.

Given its structural similarity to known CNS-active agents, it is plausible that 1-(Pyridin-3-ylmethyl)piperazine could interact with dopaminergic and serotonergic pathways. A hypothetical signaling pathway involvement is depicted below.

Caption: Hypothetical signaling pathway for a G-protein coupled receptor modulated by a 1-(Pyridin-3-ylmethyl)piperazine-containing ligand.

Conclusion

A Comprehensive Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-3-ylmethyl)piperazine, a versatile heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry. Its unique structural features, combining the pyridine and piperazine moieties, have made it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of 1-(Pyridin-3-ylmethyl)piperazine, including its synonyms, key physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this document explores its biological activities, with a particular focus on its roles in neuropharmacology and oncology, supported by quantitative data on receptor binding affinities and cellular assays. Finally, a relevant signaling pathway is illustrated to provide context for its mechanism of action.

Introduction

The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs targeting a wide range of biological entities. When coupled with a pyridine ring, as in 1-(Pyridin-3-ylmethyl)piperazine, the resulting molecule exhibits a unique combination of properties that are attractive for medicinal chemists. The pyridine group can engage in various interactions with biological targets, while the piperazine moiety often enhances aqueous solubility and provides a versatile handle for further chemical modification. This compound and its derivatives have shown promise in modulating the activity of key proteins involved in neurological disorders and cancer, making them a focal point of intensive research.

Compound Profile and Synonyms

1-(Pyridin-3-ylmethyl)piperazine is a well-characterized chemical entity with several recognized synonyms. A comprehensive list is provided below to aid in literature searches and material sourcing.

| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Pyridin-3-ylmethyl)piperazine | 1-(3-Pyridylmethyl)piperazine | 39244-80-9 | C₁₀H₁₅N₃ | 177.25 |

| 3-(Piperazin-1-ylmethyl)pyridine | ||||

| 1-(3-Picolyl)piperazine | ||||

| (3-Pyridinylmethyl)piperazine |

Synthesis of 1-(Pyridin-3-ylmethyl)piperazine

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine can be achieved through several established synthetic routes. Two common and reliable methods are detailed below: nucleophilic substitution and reductive amination.

Experimental Protocol 1: Nucleophilic Substitution

This method involves the direct alkylation of piperazine with a suitable 3-pyridylmethyl halide.

Materials:

-

Piperazine (anhydrous)

-

3-(Chloromethyl)pyridine hydrochloride (or 3-(bromomethyl)pyridine hydrobromide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/methanol/triethylamine (for chromatography)

Procedure:

-

To a solution of excess piperazine (e.g., 5 equivalents) in acetonitrile, add potassium carbonate (e.g., 3 equivalents).

-

Add 3-(chloromethyl)pyridine hydrochloride (1 equivalent) to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/methanol with a small percentage of triethylamine) to afford 1-(Pyridin-3-ylmethyl)piperazine as a colorless to light yellow oil.

Experimental Protocol 2: Reductive Amination

This alternative route involves the reaction of piperazine with pyridine-3-carboxaldehyde in the presence of a reducing agent.[1]

Materials:

-

Piperazine

-

Pyridine-3-carboxaldehyde

-

A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/methanol/triethylamine (for chromatography)

Procedure:

-

To a solution of piperazine (1.2 equivalents) and pyridine-3-carboxaldehyde (1 equivalent) in dichloromethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the final product.

Biological Activity and Applications

1-(Pyridin-3-ylmethyl)piperazine and its derivatives have demonstrated significant biological activities, primarily in the areas of neuropharmacology and oncology.

Neuropharmacological Activity

The pyridinylpiperazine scaffold is a common feature in ligands targeting various neurotransmitter receptors. Derivatives of 1-(Pyridin-3-ylmethyl)piperazine have shown affinity for both serotonin (5-HT) and dopamine (D) receptors, which are crucial targets for the treatment of various central nervous system (CNS) disorders.[2][3]

Serotonin Receptor Activity: Many arylpiperazine derivatives are known to interact with serotonin receptors.[4] Specifically, compounds with a pyridinylpiperazine moiety have been investigated for their activity at 5-HT₁A receptors, which are implicated in anxiety and depression.[3][5] While specific Ki values for the parent compound are not readily available in the cited literature, derivatives have shown high affinity. For instance, certain 1-pyrimidinyl-piperazine derivatives exhibit properties of partial agonists at 5-HT₁A receptors.[3]

Dopamine Receptor Activity: The interaction of arylpiperazines with dopamine receptors, particularly the D₂ subtype, is well-documented.[6] Some pyridinylpiperazine derivatives have been found to act as antagonists at D₂ receptors.[3] This dual activity on both serotonergic and dopaminergic systems is a characteristic of some atypical antipsychotic drugs.

| Receptor Target | Reported Activity of Structurally Related Compounds | Therapeutic Relevance |

| 5-HT₁A Receptors | Partial Agonism[3] | Anxiolytic, Antidepressant |

| D₂ Receptors | Antagonism[3] | Antipsychotic |

Anticancer Activity

The piperazine moiety is also prevalent in a number of anticancer agents. The pyridinylpiperazine scaffold has been explored for its potential in cancer therapy, with some derivatives showing promising activity.

mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth and proliferation, and its pathway is often dysregulated in cancer.[7][8] Several potent and selective mTOR inhibitors feature a piperazine-containing structure. For example, Torin1, a highly potent mTOR inhibitor, incorporates a piperazine derivative.[7][8] While direct mTOR inhibition by 1-(Pyridin-3-ylmethyl)piperazine is not established, it serves as a valuable scaffold for the development of such inhibitors. The general structure of many mTOR inhibitors involves a core heterocyclic system linked to a substituted phenylpiperazine moiety.

Cytotoxicity in Cancer Cell Lines: Derivatives of pyridinylpiperazine have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative effects.[9] One such conjugate demonstrated a GI₅₀ value of 1.00 μM on the MDA-MB-468 breast cancer cell line.[9] Another study on quinolinequinones linked to piperazine analogs showed that one compound had an IC₅₀ value of 1.55 μM against ACHN renal cancer cells.[10]

| Cancer Cell Line | Compound Type | IC₅₀ / GI₅₀ (μM) |

| MDA-MB-468 (Breast) | Vindoline-piperazine conjugate | 1.00[9] |

| ACHN (Renal) | Quinolinequinone-piperazine analog | 1.55[10] |

| SiHa (Cervical) | Vindoline-piperazine dimer | 2.85[9] |

| HeLa (Cervical) | Vindoline-piperazine derivative | 9.36[9] |

Signaling Pathway

The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. The pathway is primarily composed of two distinct complexes, mTORC1 and mTORC2. Dysregulation of the mTOR pathway is a common event in many human cancers, making it an attractive target for cancer therapy. Many inhibitors targeting this pathway, such as Torin1 and its analogs, contain a piperazine moiety, highlighting the relevance of this scaffold in designing mTOR inhibitors.[7][8]

Conclusion

1-(Pyridin-3-ylmethyl)piperazine is a foundational molecule in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology. Its synthetic accessibility and the favorable pharmacological properties it imparts to its derivatives make it a continued area of interest for researchers. The data presented in this guide underscore its potential as a scaffold for developing potent and selective modulators of key biological targets. Further exploration and derivatization of this core structure are likely to yield new drug candidates with improved efficacy and safety profiles.

References

- 1. reddit.com [reddit.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Pyridinylmethyl Piperazine Compounds

This document provides a comprehensive overview of the discovery, history, and development of pyridinylmethyl piperazine compounds, a significant scaffold in modern medicinal chemistry. It details the evolution from the foundational piperazine structure to targeted therapeutic agents, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction: The Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural motif in pharmaceuticals.[1] Its prevalence is due to its favorable physicochemical properties, synthetic tractability, and its ability to serve as a versatile scaffold for arranging pharmacophoric groups to interact with biological targets.[1] Historically, piperazine was first introduced as an anthelmintic agent in the early 20th century.[2] Its mechanism of action in this context involves agonizing the inhibitory GABA receptor in parasites, leading to flaccid paralysis and expulsion from the host.[3] This early success paved the way for the exploration of substituted piperazine derivatives, which now form the basis of drugs across numerous therapeutic areas, including antivirals, antidepressants, antipsychotics, and anticancer agents.

Emergence of the Pyridinylmethyl Piperazine Core

The incorporation of a pyridinylmethyl group onto the piperazine scaffold created a new class of compounds with diverse pharmacological activities. This structural modification allows for fine-tuning of receptor interactions and pharmacokinetic properties. The following sections explore key examples of this class through detailed case studies.

Case Study 1: Mirtazapine - An Atypical Antidepressant

3.1 Discovery and History

Mirtazapine, marketed under the brand name Remeron, was first approved for medical use in the United States in 1996.[3] It is classified as a tetracyclic antidepressant and is particularly noted for its efficacy in patients with depression accompanied by anxiety or insomnia.[3][4] Developed by Organon Inc., its unique pharmacological profile distinguishes it from more common antidepressants like SSRIs.[5]

3.2 Mechanism of Action

Mirtazapine's primary mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[6][7] This blockade enhances the release of both norepinephrine (NE) and serotonin (5-HT). Additionally, mirtazapine is a potent antagonist of postsynaptic 5-HT2 and 5-HT3 receptors.[8] The antagonism of these receptors, combined with the indirect activation of 5-HT1A receptors, is believed to mediate its antidepressant and anxiolytic effects while mitigating many of the side effects associated with other serotonergic agents.[6] Its strong antagonism of H1 histamine receptors is responsible for its sedative effects.[6]

3.3 Quantitative Data: Receptor Binding Profile

The following table summarizes the binding affinities of Mirtazapine for various receptors.

| Receptor Target | Species | Affinity Measurement | Value | Reference |

| α2A-Adrenoceptor | Human | pKi | 6.8 - 7.9 | [9] |

| α2C-Adrenoceptor | Human | pKi | 7.8 | [9] |

| 5-HT2A Receptor | Human | pKi | 7.2 | [9] |

| 5-HT2C Receptor | Human | pKi | 7.9 | [9] |

| Histamine H1 Receptor | Human | pKi | 8.8 - 9.3 | [10] |

| 5-HT1A Receptor | Human | pKi | 7.74 | [11] |

3.4 Signaling Pathway Visualization

Caption: Mirtazapine's dual mechanism on noradrenergic and serotonergic neurons.

3.5 Experimental Protocol: Synthesis of Mirtazapine

This protocol describes a general method for the final ring-closure step in Mirtazapine synthesis.[12][13]

-

Reaction Setup: In a suitable reaction vessel, slowly add the precursor, 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine, to a solution of concentrated sulfuric acid, optionally mixed with a solvent like tetrahydrofuran (THF), while maintaining a controlled temperature (e.g., 0-10°C).[13]

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at a temperature between 0°C and 80°C for a period ranging from several hours to one day, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[13]

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-water to dilute the acid.

-

Basification: Alkalinize the aqueous solution by adding a base, such as sodium hydroxide or ammonium hydroxide, until the pH reaches approximately 10. This will precipitate the crude Mirtazapine.

-

Extraction: Extract the product from the aqueous phase using an organic solvent like dichloromethane or propanol.[12]

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene-heptane) to yield pure Mirtazapine.[12]

Case Study 2: Delavirdine & Atevirdine - Antiretrovirals

4.1 Discovery and History

Delavirdine (Rescriptor) and the related compound Atevirdine are pyridinylpiperazine derivatives developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[14][15] Delavirdine was approved by the U.S. FDA in 1997.[16] These compounds emerged from research efforts to find agents that could specifically target the viral reverse transcriptase enzyme, a critical component of the HIV life cycle.[17] While a significant development at the time, Delavirdine's use has declined due to its multiple daily dosing requirement and the availability of other agents.[14][16]

4.2 Mechanism of Action

NNRTIs like Delavirdine and Atevirdine are non-competitive inhibitors of HIV-1 reverse transcriptase.[18] They bind directly to a hydrophobic pocket on the enzyme, distinct from the active site.[19] This binding induces a conformational change in the enzyme, disrupting the catalytic site and blocking the conversion of viral RNA into DNA, thus halting viral replication.[18][19]

4.3 Quantitative Data: Anti-HIV-1 Activity

| Compound | Assay Target | Measurement | Value | Reference |

| Atevirdine | HIV-1 Clinical Isolates | Median IC50 | 0.74 µM | [20] |

| Delavirdine | Protein Binding | % | ~98% | [19] |

| Delavirdine | Bioavailability | % | ~85% | [21] |

| Delavirdine | Elimination Half-life | Hours | ~5.8 h | [19] |

4.4 Experimental Workflow Visualization

Caption: A generalized workflow for antiviral drug discovery and development.

4.5 Experimental Protocol: Synthesis of Delavirdine Core

This protocol outlines a general synthetic route for the Delavirdine pyridinylpiperazine core structure.[22][23]

-

Nucleophilic Aromatic Substitution: React 2-chloro-3-aminopyridine with a large excess of piperazine under reflux conditions to synthesize the key intermediate, 2-(1-piperazinyl)-3-aminopyridine.[22]

-

Reductive Alkylation (for Delavirdine): React the intermediate from step 1 with acetone in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce the isopropylamino group at the 3-position of the pyridine ring, yielding 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.

-

Acyl Chloride Formation: In a separate reaction, convert 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid into its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.[22]

-

Amide Coupling: Condense the pyridinylpiperazine intermediate from step 2 with the acyl chloride from step 3 in the presence of a base to form the final amide bond, yielding Delavirdine.

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

Case Study 3: Novel Urease Inhibitors

5.1 Discovery and History

Recent research has explored pyridinylpiperazine derivatives as potent inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori.[24][25] A 2024 study described the synthesis and evaluation of a series of 1-(3-nitropyridin-2-yl)piperazine derivatives.[24] These compounds represent a modern application of the scaffold, targeting infectious diseases by inhibiting bacterial virulence factors.

5.2 Mechanism of Action

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[24] This reaction raises the local pH, allowing H. pylori to survive in the acidic environment of the stomach.[24] The synthesized pyridinylpiperazine derivatives act as inhibitors of this enzyme, likely by coordinating with the nickel ions in the active site, thereby preventing urea hydrolysis and compromising the pathogen's survival.

5.3 Quantitative Data: Urease Inhibition

The following data is for selected novel 1-(3-nitropyridin-2-yl)piperazine derivatives from recent literature.[24]

| Compound ID | Substitution | IC50 (µM) | Reference |

| 5b | 2-Chloro-N-(4-chlorophenyl)acetamide | 2.0 ± 0.73 | [24] |

| 7e | 4-(chloromethyl)-N-(3-fluorophenyl)benzamide | 2.24 ± 1.63 | [24] |

| Thiourea | (Standard Inhibitor) | 23.2 ± 11.0 | [24] |

5.4 Urease Inhibition Signaling

References

- 1. researchgate.net [researchgate.net]

- 2. Method for preparing antidepressant mirtazapine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Mirtazapine - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Mirtazapine? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. mirtazapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. droracle.ai [droracle.ai]

- 11. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. US8173804B2 - Process for production of mirtazapine - Google Patents [patents.google.com]

- 13. CN103509020A - Synthetic method of mirtazapine - Google Patents [patents.google.com]

- 14. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 15. Atevirdine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. journalirjpac.com [journalirjpac.com]

- 18. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 19. youtube.com [youtube.com]

- 20. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 22. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Pyridinylmethylpiperazine Scaffold: A Versatile Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinylmethylpiperazine scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique combination of a basic piperazine ring and an aromatic pyridine moiety imparts favorable physicochemical and pharmacokinetic properties, enabling compounds to effectively interact with a range of biological targets. This technical guide provides an in-depth analysis of the biological significance of this scaffold, focusing on key examples from central nervous system disorders and infectious diseases. It details the mechanisms of action, presents quantitative biological data, outlines experimental protocols, and visualizes key signaling pathways.

Neramexane: Modulating Glutamatergic and Cholinergic Pathways in the CNS

Neramexane is a prominent example of a drug candidate featuring the pyridinylmethylpiperazine scaffold, investigated for its therapeutic potential in a variety of central nervous system (CNS) disorders, including tinnitus and Alzheimer's disease.[1] Its pharmacological activity is primarily attributed to its action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with additional activity as a nicotinic acetylcholine receptor (nAChR) antagonist.[2][3]

Mechanism of Action at the NMDA Receptor

Neramexane functions as an open-channel blocker of the NMDA receptor. This means it does not compete with the binding of the neurotransmitter glutamate or the co-agonist glycine. Instead, it enters and binds to a site within the ion channel pore only when the receptor is activated and the channel is open.[2] This binding physically obstructs the influx of Ca²⁺ ions, thereby attenuating excessive neuronal excitation, a pathological hallmark of several neurological disorders.[2] The blockade is voltage-dependent, meaning the drug's inhibitory effect is more pronounced at depolarized membrane potentials.[2]

Mechanism of Neramexane at the NMDA Receptor.

Off-Target Activity at Nicotinic Acetylcholine Receptors

In addition to its primary target, Neramexane has been shown to be a non-competitive antagonist at certain subtypes of nicotinic acetylcholine receptors, specifically the α9α10 and α7 subtypes.[3] This interaction is also consistent with an open-channel block mechanism and is voltage-dependent at higher concentrations.[3] This off-target activity may contribute to its overall pharmacological profile and potential therapeutic effects or side effects.

Quantitative Biological Data for Neramexane

The following table summarizes the key quantitative data for Neramexane's interaction with its primary and secondary targets.

| Parameter | Target | Test System | Value | Reference |

| Ki | NMDA Receptor (MK-801 site) | Rat Cortical Membranes | 1.29 ± 0.20 µM (at -70 mV) | [4] |

| IC50 | α9α10 nAChR | Recombinant rat α9α10 in Xenopus laevis oocytes | ~1.4 µM | [3] |

| IC50 | α7 nAChR | Human α7 in Xenopus laevis oocytes | ~5 µM | [3] |

Experimental Protocols

The binding affinity of Neramexane for the NMDA receptor is determined using a competitive radioligand binding assay with [³H]-(+)-MK-801, a high-affinity NMDA receptor channel blocker.[2]

-

Membrane Preparation: Rat cortical tissue is homogenized in an ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in fresh buffer. The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.[2]

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [³H]-(+)-MK-801 and varying concentrations of the unlabeled test compound (Neramexane). The incubation is carried out at room temperature for a specified period to allow for binding to reach equilibrium.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters, corresponding to the amount of bound [³H]-(+)-MK-801, is measured by liquid scintillation counting.

-

Data Analysis: The data is used to generate a dose-response curve, from which the IC₅₀ value (the concentration of Neramexane that inhibits 50% of the specific binding of the radioligand) is calculated. The inhibitory constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

The inhibitory potency of Neramexane at nAChR subtypes is assessed using two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing the recombinant receptors.[3]

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. The oocytes are then injected with cRNA encoding the specific nAChR subunits (e.g., α9 and α10).

-

Electrophysiological Recording: After a period of incubation to allow for receptor expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a holding potential (typically -70 mV).[3]

-

Drug Application: The endogenous agonist, acetylcholine, is applied to the oocyte to elicit an inward current through the activated nAChRs. Neramexane is then co-applied with acetylcholine at varying concentrations to determine its inhibitory effect on the acetylcholine-evoked current.

-

Data Analysis: Dose-response curves are constructed by plotting the percentage of inhibition of the acetylcholine-induced current against the concentration of Neramexane. The IC₅₀ value is then calculated from this curve.[3]

Iclaprim: A Targeted Approach to Combating Bacterial Infections

Iclaprim is a diaminopyrimidine antibiotic that incorporates the pyridinylmethylpiperazine scaffold. It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[5] This pathway is crucial for the production of nucleotides and certain amino acids, making its inhibition detrimental to bacterial survival.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Iclaprim's mechanism of action involves the potent and selective inhibition of bacterial DHFR. It was designed to have a higher affinity for bacterial DHFR compared to its human counterpart, which contributes to its favorable safety profile.[5] By blocking DHFR, Iclaprim prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the folate pathway. This disruption of folate metabolism leads to the cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[5] Iclaprim has demonstrated efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Mechanism of Iclaprim in the Bacterial Folate Synthesis Pathway.

Quantitative Biological Data for Iclaprim